molecular formula C18H14FN3O2 B2893510 4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide CAS No. 1394810-53-7

4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide

Cat. No. B2893510
CAS RN: 1394810-53-7
M. Wt: 323.327
InChI Key: HFKSAICINGKDME-UHFFFAOYSA-N
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Description

4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide, commonly known as CFM-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM-2 belongs to the class of molecules known as fatty acid amide hydrolase (FAAH) inhibitors and is known to modulate the endocannabinoid system, which has been implicated in a wide range of physiological processes.

Scientific Research Applications

Antiviral Research

Indole derivatives, which are structurally related to the compound , have shown significant promise in antiviral research. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . By extension, 4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide could be synthesized and tested for similar antiviral properties, potentially contributing to the development of new antiviral medications.

Anti-inflammatory Applications

The indole nucleus, present in many bioactive compounds, has been associated with anti-inflammatory properties . As such, the subject compound could be explored for its efficacy in reducing inflammation, which is a common pathological component of various diseases, including autoimmune disorders.

Anticancer Activity

Indole derivatives have been found to possess anticancer activities . The ability to bind with high affinity to multiple receptors makes these compounds interesting candidates for cancer research. 4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide could be investigated for its potential to act on specific cancer cell lines or targets.

Antimicrobial Properties

The broad-spectrum biological activities of indole derivatives also include antimicrobial effects . Research into the antimicrobial potential of 4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide could lead to the discovery of new treatments for bacterial, fungal, or viral infections.

Antidiabetic Research

Indole derivatives have shown antidiabetic effects, which could be due to their interaction with biological pathways involved in glucose metabolism . The compound may be synthesized and tested for its ability to modulate blood sugar levels or improve insulin sensitivity.

Antimalarial Applications

The fight against malaria has led to the exploration of various chemical compounds, including indole derivatives, for their antimalarial properties . Given the structural complexity and potential biological activity of 4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide , it could be a candidate for the development of new antimalarial drugs.

Neuropharmacological Research

Indole-based compounds have been used in the synthesis of drugs affecting the central nervous system, such as those used in treating depression and anxiety . The compound could be valuable in neuropharmacological research, potentially leading to the development of novel psychoactive medications.

Chemical Synthesis and Material Science

The cyano and fluorophenyl groups present in the compound suggest that it could be used in advanced material science and chemical synthesis. For example, 4-cyano-2-fluorophenylboronic acid is used in Suzuki coupling reactions, which are pivotal in creating complex organic molecules . Similarly, the compound might be utilized in designing new materials or in synthetic chemistry as a building block.

properties

IUPAC Name

4-[3-[[cyano-(2-fluorophenyl)methyl]amino]-3-oxoprop-1-enyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-15-4-2-1-3-14(15)16(11-20)22-17(23)10-7-12-5-8-13(9-6-12)18(21)24/h1-10,16H,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKSAICINGKDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C=CC2=CC=C(C=C2)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide

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